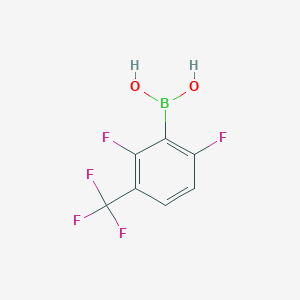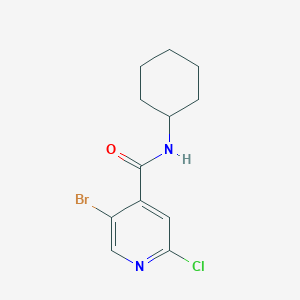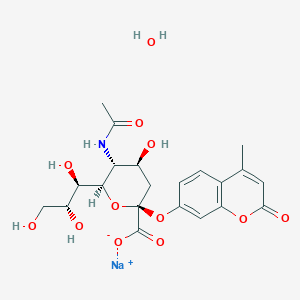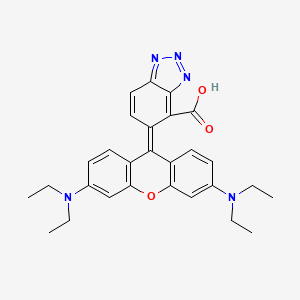
异硫氰酸荧光素二乙酸盐6-马来酰亚胺;最小 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
蛋白质修饰和生物偶联
异硫氰酸荧光素二乙酸盐6-马来酰亚胺有助于对蛋白质中的半胱氨酸残基进行选择性化学修饰。这种马来酰亚胺基序的用途扩展到可逆半胱氨酸修饰,支持最多三个连接点的生物偶联,从而为蛋白质修饰提供了新的机会。其应用在创建荧光生长抑素类似物中得到了说明,突出了其在增强蛋白质分析方法和治疗策略中的潜力 (Smith et al., 2010)。此外,马来酰亚胺基已被广泛用于生物偶联,尤其是在为癌症治疗创建抗体偶联药物中,展示了马来酰亚胺在医学研究中的关键作用 (Renault et al., 2018)。
荧光标记和跟踪
该化合物在荧光标记和跟踪中发现了重要的应用,例如在聚合物-粘土纳米复合薄膜中,展示了其在材料科学和纳米技术中的作用。荧光素-5-马来酰亚胺与有机改性蒙脱石的共价键合证明了其热稳定性以及在共聚焦激光扫描显微镜中检测各种系统中的荧光标记纳米粘土的实用性 (Díaz et al., 2013)。此外,异硫氰酸荧光素二乙酸盐6-马来酰亚胺通过点击化学反应(例如狄尔斯-阿尔德环加成反应和硫醇-迈克尔反应)在多色荧光标记中的应用进一步证明了其在为成像目的创建多色发光探针方面的多功能性 (Navarro et al., 2015)。
传感和成像技术
该化合物用于开发用于金属离子的灵敏荧光传感探针,展示了其在环境监测和分析化学中的潜力。荧光素5(6)-异硫氰酸酯淀粉马来酸酯纳米颗粒的制备展示了异硫氰酸荧光素二乙酸盐6-马来酰亚胺在检测银离子和铅离子中的创新用途,突出了其在创建有效且高效的传感材料中的重要性 (Chin et al., 2014)。
安全和危害
未来方向
作用机制
Target of Action
Fluorescein diacetate 6-maleimide is primarily used to label free thiol groups . These thiol groups are often found in molecules such as proteins, peptides, DNA, RNA, and oligonucleotides . The compound’s primary targets are therefore these thiol-containing molecules .
Mode of Action
Fluorescein diacetate 6-maleimide interacts with its targets through a chemical reaction with the thiol groups. The maleimide groups in the compound react predominantly with sulfhydryls at pH 6.5-7.5, forming a stable thioether bond . This reaction is highly specific, with the maleimide group being 1000 times more reactive toward a free sulfhydryl than to an amine at pH 7 .
Biochemical Pathways
The compound is involved in the biochemical pathway of fluorescein diacetate (FDA) hydrolysis . FDA hydrolysis is a widely used assay for measuring total enzymatic activity (TEA) in various environmental samples or in monoculture researches . The compound can be hydrolyzed by a wide spectrum of non-specific extracellular enzymes and membrane-bound enzymes like proteases, lipases, and esterases .
Pharmacokinetics
It is known that the compound is effective for labeling sulfhydryl-containing molecules, suggesting that it can interact with these targets in various biological environments .
Result of Action
The result of the action of fluorescein diacetate 6-maleimide is the labeling of thiol-containing molecules with fluorescein . This fluorescent label can be directly visualized or used as a specific tag that can be detected with anti-fluorescein antibodies . The labeling of these molecules allows for their detection and study in various biological and environmental samples .
Action Environment
The action of fluorescein diacetate 6-maleimide is influenced by environmental factors such as pH. The maleimide groups in the compound react predominantly with sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity toward primary amines increases and hydrolysis of the maleimide group can occur . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment.
生化分析
Biochemical Properties
Fluorescein diacetate 6-maleimide plays a significant role in biochemical reactions due to its ability to interact with a wide range of enzymes and proteins. This compound is hydrolyzed by non-specific extracellular enzymes and membrane-bound enzymes such as proteases, lipases, and esterases . The hydrolysis of Fluorescein diacetate 6-maleimide results in the release of fluorescein, which emits a bright yellow-green fluorescence, allowing for the visualization and quantification of enzymatic activity . This property makes it a valuable tool for assessing the physiological state of cells and tissues.
Cellular Effects
Fluorescein diacetate 6-maleimide has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to label sulfhydryl-containing molecules allows it to be used in studies involving cell viability, proliferation, and apoptosis . Additionally, Fluorescein diacetate 6-maleimide can be used to monitor changes in cellular metabolism and enzyme activity, providing insights into the overall health and functionality of cells .
Molecular Mechanism
The molecular mechanism of Fluorescein diacetate 6-maleimide involves its interaction with sulfhydryl groups on proteins and enzymes. The maleimide group in the compound reacts predominantly with sulfhydryls at pH 6.5-7.5, forming a stable thioether bond . This interaction allows for the specific labeling of sulfhydryl-containing molecules, enabling the study of protein-protein interactions, enzyme activity, and other biochemical processes . The hydrolysis of the diacetate groups by esterases releases fluorescein, which can be detected through fluorescence microscopy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fluorescein diacetate 6-maleimide can change over time due to its stability and degradation. The compound is generally stable when stored under desiccating conditions at -20°C . Its reactivity and fluorescence can be affected by prolonged exposure to light and moisture . In in vitro and in vivo studies, the long-term effects of Fluorescein diacetate 6-maleimide on cellular function have been observed, with changes in enzyme activity and cellular metabolism being reported .
Dosage Effects in Animal Models
The effects of Fluorescein diacetate 6-maleimide vary with different dosages in animal models. At lower dosages, the compound is effective in labeling and tracking biomolecules without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular metabolism and enzyme activity . It is essential to optimize the dosage to achieve the desired labeling effects while minimizing potential toxicity.
Metabolic Pathways
Fluorescein diacetate 6-maleimide is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases, proteases, and lipases . The hydrolysis of the diacetate groups by these enzymes releases fluorescein, which can then participate in further biochemical reactions . This process allows for the assessment of metabolic flux and changes in metabolite levels, providing valuable insights into cellular metabolism .
Transport and Distribution
Within cells and tissues, Fluorescein diacetate 6-maleimide is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to label sulfhydryl-containing molecules allows it to be localized to specific cellular compartments, facilitating the study of protein localization and trafficking . The distribution of Fluorescein diacetate 6-maleimide can be visualized using fluorescence microscopy, providing insights into its localization and accumulation within cells .
Subcellular Localization
Fluorescein diacetate 6-maleimide exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization allows for the study of protein-protein interactions, enzyme activity, and other biochemical processes within specific cellular contexts . The use of fluorescence microscopy enables the visualization of Fluorescein diacetate 6-maleimide within cells, providing valuable information on its subcellular distribution .
属性
IUPAC Name |
[6'-acetyloxy-6-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO9/c1-14(30)35-17-4-7-20-23(12-17)37-24-13-18(36-15(2)31)5-8-21(24)28(20)22-11-16(3-6-19(22)27(34)38-28)29-25(32)9-10-26(29)33/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIADUGLPTVXSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)N6C(=O)C=CC6=O)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B6309136.png)

![(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate](/img/structure/B6309150.png)





